

An In-depth Technical Guide to 1,3,5-Tricyanobenzene

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Compound of Interest

Compound Name: *Benzene-1,3,5-tricarbonitrile*

Cat. No.: *B079428*

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This technical guide provides a comprehensive overview of 1,3,5-tricyanobenzene, also known as **benzene-1,3,5-tricarbonitrile**. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing the compound's chemical and physical properties, synthesis, spectroscopic data, and key applications as a molecular building block.

Chemical Identity and Properties

1,3,5-Tricyanobenzene is a highly symmetrical aromatic compound. Its planar structure and the presence of three electron-withdrawing nitrile groups give it unique chemical properties, making it a valuable precursor in supramolecular chemistry and materials science.

Identifiers

The following table summarizes the key identifiers for 1,3,5-tricyanobenzene. While two CAS numbers are associated with this compound, 10365-94-3 is the most commonly cited in commercial and recent research contexts.[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	benzene-1,3,5-tricarbonitrile[2]
Synonyms	1,3,5-Tricyanobenzene, sym-Tricyanobenzene, Trimesonitrile[1][3]
Primary CAS No.	10365-94-3[1][3]
Secondary CAS No.	88830-25-5[2]
Molecular Formula	C ₆ H ₃ N ₃ [1][4]
Molecular Weight	153.14 g/mol [1][4]
Canonical SMILES	<chem>C1=C(C=C(C=C1C#N)C#N)C#N</chem> [1]
InChI Key	SGLGUTWNGVJXPP-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The compound is typically a stable, white to light-yellow crystalline solid at room temperature. [3] It has limited solubility in water but is soluble in various organic solvents.[3]

Property	Value
Appearance	White to light yellow powder or colorless needles[3][5]
Melting Point	258-262 °C
Boiling Point	256.2 °C at 760 mmHg
Density	1.27 g/cm ³
Flash Point	113.5 °C
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone[3]

Molecular Structure and Visualization

1,3,5-Tricyanobenzene consists of a central benzene ring symmetrically substituted with three nitrile ($\text{-C}\equiv\text{N}$) groups. This C_3 symmetrical structure makes it an ideal tritopic node for the construction of ordered molecular architectures.

Molecular structure of 1,3,5-Tricyanobenzene.

Spectroscopic Data

Spectroscopic analysis confirms the highly symmetric structure of the molecule.

Spectrum Type	Observed Chemical Shifts / Bands (δ in ppm, ν in cm^{-1})
^1H NMR	A single resonance is expected for the three equivalent aromatic protons.
^{13}C NMR	Signals are observed for the aromatic carbons attached to protons, the aromatic carbons attached to cyano groups, and the nitrile carbons. [4] [6]
IR Spectroscopy	A characteristic strong stretching vibration for the nitrile ($\text{C}\equiv\text{N}$) group is observed. A related compound, 1,3,5-tribromo-2,4,6-tricyanobenzene, shows a typical CN stretch at $\nu = 2232 \text{ cm}^{-1}$. [7]

Experimental Protocols: Synthesis

1,3,5-Tricyanobenzene can be efficiently synthesized via the dehydration of 1,3,5-tricarbamoylbenzene. The following protocol is adapted from established literature procedures.[\[5\]](#)

Reaction: Dehydration of 1,3,5-Tricarbamoylbenzene using Thionyl Chloride.

Materials:

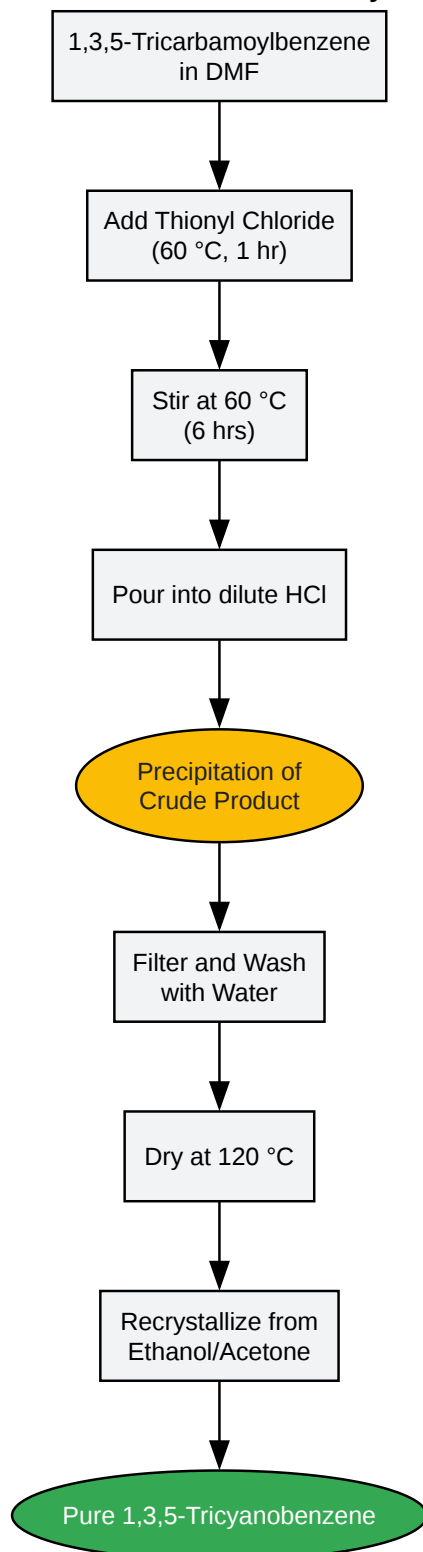
- 1,3,5-Tricarbamoylbenzene (1 equivalent)

- Dimethylformamide (DMF)
- Thionyl chloride (SOCl_2)
- Dilute aqueous Hydrochloric Acid (HCl)
- Ethanol
- Acetone

Procedure:

- Suspend 1,3,5-tricarbamoylbenzene (e.g., 4.6 g, 22.2 mmol) in DMF (35 mL) in a suitable reaction vessel equipped with a stirrer.
- While stirring, add thionyl chloride (6 mL) dropwise over a period of 1 hour. Maintain the reaction temperature at 60 °C during the addition.
- Continue stirring the mixture at 60 °C for 6 hours. During this time, the suspended solid should completely dissolve.
- After the reaction is complete, carefully pour the resulting solution into dilute aqueous HCl (100 mL) to decompose any unreacted thionyl chloride. This will cause a dense white solid to precipitate.
- Collect the precipitate by filtration.
- Wash the solid with water until the washings are neutral to litmus paper.
- Dry the solid product at 120 °C for 14 hours.
- For further purification, recrystallize the crude product from a mixture of ethanol and acetone to yield colorless needles of 1,3,5-tricyanobenzene.

Synthesis Workflow for 1,3,5-Tricyanobenzene



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Workflow for the synthesis of 1,3,5-Tricyanobenzene.

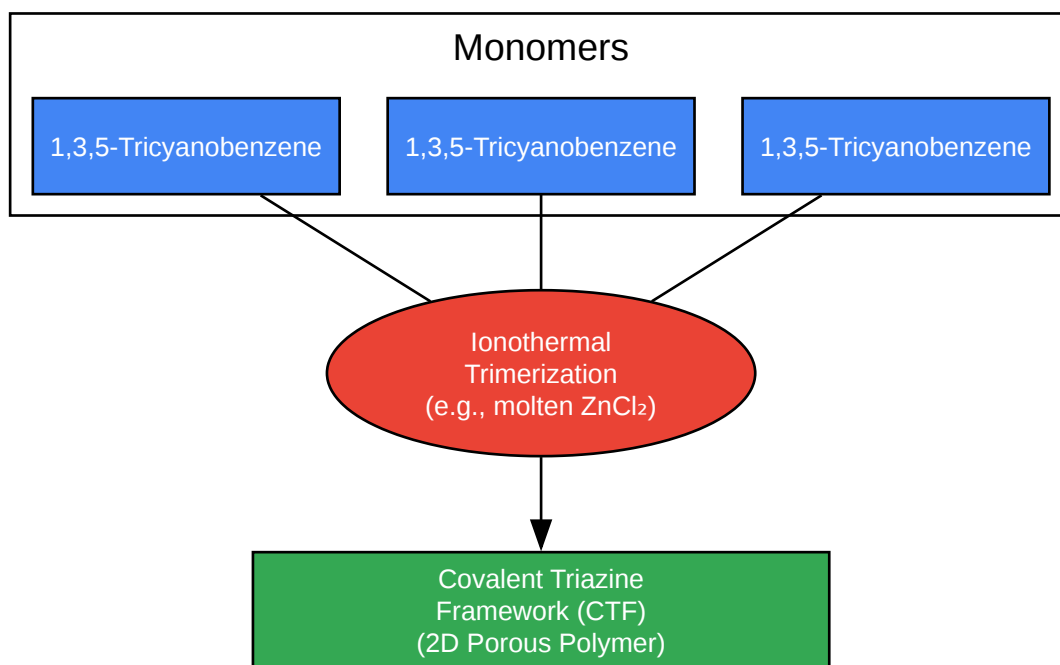
Applications in Materials Science

The primary application of 1,3,5-tricyanobenzene is not in direct biological or pharmaceutical roles but as a fundamental building block (a "linker" or "node") for creating highly ordered, porous materials. Its rigid structure and C_3 symmetry are ideal for these purposes.

Precursor to Covalent Triazine Frameworks (CTFs)

A major application is in the synthesis of Covalent Triazine Frameworks (CTFs).^{[8][9]} Through an ionothermal trimerization reaction (typically in molten zinc chloride), the nitrile groups of three 1,3,5-tricyanobenzene molecules react to form a highly stable, nitrogen-rich triazine ring.^[8] This process extends in two dimensions to create a porous, crystalline polymer with a regular pore structure. These CTFs are investigated for applications in gas storage, separation, and heterogeneous catalysis.^{[8][9]}

Formation of a Covalent Triazine Framework



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Logical relationship of monomer to porous polymer.

Linker in Coordination Polymers and MOFs

The nitrile groups of 1,3,5-tricyanobenzene can also act as ligands, coordinating to metal ions. This allows it to be used as a tritopic organic linker in the design of coordination polymers and metal-organic frameworks (MOFs).[10][11] The predictable geometry of the linker helps direct the assembly of metal ions into specific 1D, 2D, or 3D network structures with potential applications in catalysis, sensing, and gas separation.

Relevance in Drug Development

For professionals in drug development, it is crucial to distinguish between 1,3,5-tricyanobenzene and the 1,3,5-triazine scaffold. While 1,3,5-tricyanobenzene can be a precursor to triazine-based materials, the 1,3,5-triazine ring itself is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with anticancer and other therapeutic properties.

Currently, there is limited to no direct evidence of 1,3,5-tricyanobenzene itself being used as a pharmacophore or being directly involved in drug signaling pathways. Its relevance to the field is primarily as a versatile starting material for synthesizing more complex, rigid scaffolds or as a component in advanced materials that could potentially be used in drug delivery systems. Researchers should therefore view this compound as a tool for chemical synthesis and materials engineering rather than a direct bioactive agent.

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